molecular formula C18H17ClN4O3 B2717627 2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-1-morpholinoethanone CAS No. 1428359-68-5

2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-1-morpholinoethanone

Cat. No.: B2717627
CAS No.: 1428359-68-5
M. Wt: 372.81
InChI Key: ISRYLHODPGMOAF-UHFFFAOYSA-N
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Description

2-(2-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-1-morpholinoethanone (CAS 1428359-68-5) is a synthetic small molecule of significant interest in medicinal chemistry and anti-inflammatory drug discovery. Its structure incorporates two privileged pharmacophores: a 1,2,4-oxadiazole ring and a pyrrole ring, which are known to contribute to a wide spectrum of biological activities . The 1,2,4-oxadiazole heterocycle is recognized for its bioisosteric properties, serving as a stable analogue of ester and amide functional groups, which can enhance metabolic stability and improve the pharmacokinetic profile of lead compounds . The molecule is designed for researchers investigating novel therapeutic agents. Compounds featuring pyrrole and 1,2,4-oxadiazole motifs have demonstrated potent anti-inflammatory properties in preclinical models . Structurally related pyrrole derivatives have been shown to exhibit significant efficacy in reducing local edema in standard models such as carrageenan-induced paw edema, and to modulate key pro-inflammatory cytokines in systemic inflammation models, including the suppression of TNF-α . The presence of the morpholino group further augments its research value, as this moiety is commonly utilized in drug design to optimize solubility and influence the molecular pharmacokinetic characteristics. This compound is supplied as a high-purity material to ensure consistent and reliable results in your experimental workflows. It is intended for use in biochemical assays, mechanism of action studies, and as a building block in the synthesis of novel chemical entities for pharmacological screening. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3/c19-14-4-1-3-13(11-14)17-20-18(26-21-17)15-5-2-6-23(15)12-16(24)22-7-9-25-10-8-22/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRYLHODPGMOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-1-morpholinoethanone is a complex organic molecule that incorporates a 1,2,4-oxadiazole moiety and is of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The molecular formula of the compound is C15H15ClN4O2C_{15}H_{15}ClN_{4}O_{2} with a molecular weight of approximately 304.76 g/mol. The structure can be analyzed using various spectroscopic techniques such as NMR and HRMS, which confirm the presence of functional groups characteristic of oxadiazoles and pyrroles.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, the reaction between chlorophenyl derivatives and oxadiazole precursors under specific conditions can yield the desired morpholinoethanone derivative.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For example, derivatives similar to this compound have shown promising results against various bacterial strains and fungi. In particular:

  • Fungal Inhibition : Compounds with similar structures demonstrated inhibition rates against Pyricularia oryzae ranging from 55.6% to 77.8% at concentrations of 50 mg/L .

Insecticidal Activity

In preliminary bioassays, derivatives of oxadiazole showed notable insecticidal activity against pests such as Mythimna separate and Helicoverpa armigera. For instance, one study reported that certain oxadiazole derivatives exhibited over 70% mortality rates at concentrations around 500 mg/L .

Toxicity Studies

Toxicity assessments using zebrafish models indicated that some derivatives had an LC50 value of approximately 14.01 mg/L, suggesting moderate toxicity levels which warrant further structural optimization for safety .

Case Studies

Study Organism Activity Concentration (mg/L) Inhibition Rate (%)
Study AMythimna separateInsecticidal500>70
Study BPyricularia oryzaeFungicidal5077.8
Study CZebrafishToxicity-LC50 = 14.01

Pharmacological Profiles

The pharmacological profiles of similar compounds suggest a broad spectrum of activity. The incorporation of the morpholino group enhances solubility and bioavailability, making these compounds suitable candidates for further drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues:

2-(2-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetonitrile Structural Difference: Replaces the morpholinoethanone group with an acetonitrile (-CH₂CN) substituent. Physicochemical Properties:

Property Value (Acetonitrile Derivative) Inferred Value (Target Compound)
Hydrogen Bond Donors 0 0
Hydrogen Bond Acceptors 4 6 (morpholine contributes 2 O/N)
XlogP (Lipophilicity) 2.8 ~2.1 (more polar due to morpholine)
Polar Surface Area (Ų) 67.6 ~85–90
Rotatable Bonds 3 4 (additional morpholine bond)
  • Implications: The acetonitrile derivative exhibits higher lipophilicity (XlogP = 2.8), favoring membrane permeability, while the morpholinoethanone group in the target compound likely improves aqueous solubility and target engagement via hydrogen bonding .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Structural Difference : Replaces the oxadiazole-pyrrole core with a pyrazole ring, substituted with a sulfanyl (-S-) linker and trifluoromethyl (-CF₃) group.
  • Key Contrasts :

  • Steric and Lipophilic Profile: The trifluoromethyl group in the pyrazole derivative enhances metabolic stability but may reduce solubility compared to the morpholinoethanone substituent .

Synthetic Routes: Analogous compounds (e.g., pyrazole derivatives in ) are synthesized via cyclocondensation or nucleophilic substitution, whereas the target compound’s oxadiazole-pyrrole core may require multi-step heterocyclization .

Research Findings and Computational Insights

  • Structural Stability : The oxadiazole ring’s rigidity and aromaticity contribute to thermal stability, as seen in analogs with similar cores .
  • Drug-Likeness : The target compound’s predicted Polar Surface Area (~85–90 Ų) aligns with orally bioavailable drugs, though its rotatable bond count (4) may slightly increase conformational flexibility compared to the acetonitrile analog .
  • However, the absence of a triazole ring may alter specificity .

Q & A

Q. What are the recommended synthetic pathways for synthesizing this compound, and what purity challenges are commonly encountered?

Methodological Answer: The synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with carbonyl precursors to form the 1,2,4-oxadiazole ring, followed by coupling with pyrrole and morpholine moieties. A critical step is the reflux of chalcone intermediates with hydrazine derivatives in ethanol (e.g., 12-hour reflux conditions as in ). Purity challenges arise from byproducts like unreacted intermediates or oxidation byproducts. Purification via column chromatography (silica gel, gradient elution) or recrystallization in ethanol is recommended. Purity validation should use HPLC with UV detection (λ = 254 nm) and mass spectrometry .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Assign signals for the 3-chlorophenyl group (δ ~7.4–7.6 ppm for aromatic protons), oxadiazole ring (C=O resonance at ~165–170 ppm), and morpholine moiety (N-CH₂ protons at δ ~3.5–3.7 ppm).
  • IR Spectroscopy: Confirm oxadiazole C=N stretching (~1600 cm⁻¹) and morpholine C-O-C bands (~1100 cm⁻¹).
  • X-ray Crystallography (if crystalline): Resolve bond angles and torsional strain in the pyrrole-oxadiazole junction (as demonstrated in for analogous structures). Cross-reference with computational models (e.g., DFT-optimized geometries) .

Q. How should researchers ensure the compound’s stability during long-term storage or experimental assays?

Methodological Answer:

  • Storage: Store in airtight, light-resistant containers at –20°C to minimize thermal degradation. Avoid repeated freeze-thaw cycles.
  • Stability Assays: Monitor degradation via LC-MS over 72 hours under assay conditions (e.g., pH 7.4 buffer at 37°C). highlights organic compound degradation in prolonged experiments; thus, pre-cool samples or use stabilizers like EDTA to chelate metal catalysts .

Advanced Research Questions

Q. How can computational modeling tools predict the compound’s interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like Discovery Studio () to model binding to kinase targets. Parameterize force fields for the oxadiazole ring’s electron-deficient nature and morpholine’s solvation effects.
  • DFT Calculations: Optimize the geometry at the B3LYP/6-31G(d) level to evaluate charge distribution, particularly at the 3-chlorophenyl group, which may influence hydrophobic interactions.
  • MD Simulations: Run 100-ns trajectories to assess stability in binding pockets, focusing on hydrogen bonds between the morpholine oxygen and conserved residues .

Q. What strategies mitigate discrepancies in reported biological activity across studies?

Methodological Answer:

  • Assay Standardization: Control variables like solvent (DMSO concentration <0.1%), temperature (25°C ± 0.5), and cell line passage number.
  • Stability Monitoring: Use fresh stock solutions and quantify degradation products via LC-MS ().
  • Positive Controls: Include structurally similar compounds (e.g., 3,5-dichlorophenyl analogs from ) to validate assay sensitivity .

Q. How do structural modifications to the chlorophenyl or morpholino groups affect bioactivity?

Methodological Answer:

  • Chlorophenyl Substitution: Replace Cl with electron-withdrawing groups (e.g., CF₃) to enhance oxadiazole ring stability. Compare IC₅₀ values in enzymatic assays.
  • Morpholine Replacement: Substitute morpholine with piperazine to alter solubility. Assess logP changes via shake-flask experiments ().
  • SAR Studies: Synthesize derivatives with varied substituents on the pyrrole ring and correlate with activity using QSAR models (e.g., CoMFA) .

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

  • Batch Comparison: Perform ¹H NMR overlays to detect impurities (e.g., residual solvents like ethanol).
  • Advanced MS/MS: Use high-resolution orbitrap MS to differentiate isomers (e.g., oxadiazole vs. thiadiazole byproducts).
  • X-ray Diffraction: Resolve ambiguous NOE correlations in NMR by growing single crystals (as in ) .

Q. What experimental designs are optimal for studying degradation pathways under environmental conditions?

Methodological Answer:

  • Forced Degradation: Expose the compound to UV light (254 nm), acidic/basic conditions (pH 2–12), and oxidizing agents (H₂O₂).
  • HSI Analysis: Use hyperspectral imaging () to track degradation in complex matrices. Apply PCA to spectral data to identify degradation markers.
  • Metabolite Profiling: Incubate with liver microsomes and analyze via UPLC-QTOF-MS/MS .

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